6-(2-Aminopropyl)indole

説明

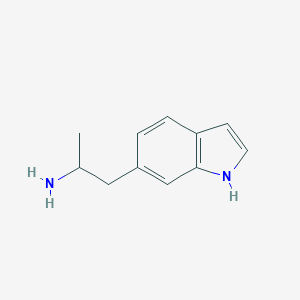

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1H-indol-6-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFIFKAOUKPFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030112 | |

| Record name | 6-Aminopropylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-63-0 | |

| Record name | [2-(1H-Indol-6-yl)-1-methylethyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21005-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Aminopropyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021005630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminopropylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-AMINOPROPYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27230C15B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 6 2 Aminopropyl Indole

Established Synthetic Routes for (2-Aminopropyl)indole Isomers

The synthesis of the (2-aminopropyl)indole scaffold can be approached through various established methods, each with its own advantages and limitations. These routes can be broadly categorized into the adaptation of classical indole (B1671886) syntheses and more modern regioselective strategies.

Adaptation of Classical Indole Synthesis Protocols (e.g., Fischer, Madelung, Reissert)

Classical indole syntheses, developed over a century ago, remain cornerstones of heterocyclic chemistry and can be adapted for the preparation of specific isomers like 6-(2-aminopropyl)indole. wikipedia.orgwikipedia.org

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a widely used method that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orguic.edu For the synthesis of a 6-substituted indole, a p-substituted phenylhydrazine is typically required. However, the Fischer indole synthesis can lead to a mixture of products when applied to certain halophenylhydrazones, for instance, yielding a mixture of 4-chloro- and 6-chloro-2-methylindole from the m-chlorophenylhydrazone of acetone. libretexts.org A potential route to this compound could involve the Fischer indolization of a 4-substituted phenylhydrazine with a suitable ketone, followed by the elaboration of the side chain. For example, starting with a 4-cyanophenylhydrazine or 4-nitrophenylhydrazine (B89600) and a protected form of acetol (1-hydroxypropan-2-one) could yield a 6-cyano- or 6-nitro-indole precursor, which could then be reduced to the desired amine. google.com

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. organic-chemistry.org This method is generally used for the preparation of (substituted or unsubstituted) indoles. organic-chemistry.org A modified Madelung synthesis could be envisioned starting from an appropriately substituted N-(4-methyl-3-nitrophenyl)acetamide derivative. chemicalbook.com The cyclization would yield a 6-nitroindole (B147325) intermediate, which could then be further functionalized to introduce the aminopropyl side chain. Modern variations of the Madelung reaction performed under milder conditions using alkyllithiums as bases could make this route more feasible for sensitive substrates. bhu.ac.in

The Reissert indole synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate. wikipedia.orgwikidoc.org This multistep reaction involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgwikidoc.org To synthesize a 6-substituted indole, one would start with a 2,4-disubstituted nitrotoluene. For instance, starting with 4-methyl-2-nitrotoluene and following the Reissert protocol would lead to a 6-methylindole (B1295342) derivative. The methyl group could then be a handle for further functionalization to introduce the aminopropyl side chain. A general approach for synthesizing 2-(2-aminopropyl)indoles involves the condensation of indole-2-carbaldehydes with nitroethane, followed by reduction of the resulting 2-(2-nitropropenyl)indole with lithium aluminum hydride. derpharmachemica.com

| Classical Indole Synthesis | General Principle | Adaptation for this compound |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orguic.edu | Use of a 4-substituted phenylhydrazine (e.g., 4-cyanophenylhydrazine) to introduce a functional group at the 6-position, followed by side-chain elaboration. google.com |

| Madelung Synthesis | Intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. organic-chemistry.org | Cyclization of an N-(4-methyl-3-nitrophenyl)acetamide derivative to form a 6-nitroindole intermediate. chemicalbook.com |

| Reissert Synthesis | Reaction of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization and decarboxylation. wikipedia.orgwikidoc.org | Starting with a 2,4-disubstituted nitrotoluene to generate a 6-substituted indole for further functionalization. |

Regioselective Synthesis Strategies for 6-Substituted Indoles

Achieving regioselectivity, particularly at the C6 position of the indole nucleus, is a significant challenge in indole chemistry. Modern synthetic methods have been developed to address this, often employing directing groups and transition metal catalysis.

A metal-free catalytic approach has been developed for the remote C6-functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of a Brønsted acid. Current time information in Bangalore, IN. This method provides good yields and high regioselectivity under mild conditions. Current time information in Bangalore, IN. Another strategy involves the direct and site-selective arylation of indoles at the C6 position using an N–P(O)tBu₂ directing group and diaryliodonium triflate salts with a copper catalyst. orgsyn.org The directing group can be readily removed to yield the unprotected indole. researchgate.net

Ruthenium(II)-catalyzed regioselective C6 alkylation of indole-7-carboxamides with maleimides has also been described, offering a route to C6-substituted succinimide (B58015) derivatives of indoles. nih.gov Furthermore, chemoenzymatic approaches using prenyltransferases have shown the ability to transfer various groups predominantly onto the C6 position of the indole scaffold with high regioselectivity. clockss.org

Synthesis of Chiral Enantiomers of this compound

The 2-aminopropyl side chain of this compound contains a chiral center, meaning the compound exists as two enantiomers, (R)- and (S)-6-(2-aminopropyl)indole. The stereochemistry of such compounds often dictates their pharmacological activity. rsc.org Therefore, the synthesis of enantiomerically pure forms is of significant interest.

One common method for obtaining pure enantiomers is through chiral resolution . This involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid, to form diastereomeric salts. libretexts.orgwikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by treatment with a base. wikipedia.org For example, the resolution of racemic amines can be achieved using derivatives of tartaric acid, with the potential for recycling the resolving agent. google.com

Asymmetric synthesis offers a more direct route to a single enantiomer. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, an improved process for the N-alkylation of indoles using chiral N-protected 2-methylaziridines has been reported, which could be adapted for the synthesis of chiral aminopropylindoles. researchgate.net Asymmetric reduction of a prochiral precursor, such as a 6-(2-nitropropenyl)indole, using a chiral reducing agent is another potential strategy.

Exploration of Chemical Precursors and Reaction Byproducts

The synthesis of complex molecules like this compound often involves the formation of various byproducts, the understanding of which is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Formation of Novel Tricyclic Byproducts in Related Indole Syntheses

In the synthesis of tryptamines and related indole alkaloids, the formation of tricyclic byproducts, particularly β-carbolines, is a known phenomenon. The Pictet-Spengler reaction, which is the condensation of a tryptamine (B22526) with an aldehyde or ketone followed by cyclization, is a common route to tetrahydro-β-carbolines. rsc.orgorgsyn.org This reaction can occur as a side reaction during the synthesis or manipulation of tryptamines, especially under acidic conditions. orgsyn.org The formation of these tricyclic structures can be a significant side reaction, for instance, in the thermolytic decarboxylation of tryptophan to tryptamine using ketone catalysts, where 1,1-disubstituted-tetrahydro-β-carbolines have been identified as major impurities. nih.gov The synthesis of β-carbolines from tryptamines can also be intentionally achieved using various catalysts, such as Pd/C/K-10, or by reaction with carboxylic acids in polyphosphoric acid. researchgate.netclockss.org In some indole syntheses, dimeric and polymeric byproducts can also be formed through oxidative coupling of indole units. uic.edursc.org

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, various derivatization strategies can be employed. These modifications typically involve substitution on the indole ring, the aminopropyl side chain, or the amino group.

Modifications to the indole ring can provide insights into the importance of the heterocyclic core for biological activity. For example, substitution at other positions on the benzene (B151609) ring (C4, C5, C7) or the pyrrole (B145914) ring (C2) can be explored. wikipedia.orgiiab.me

Derivatization of the aminopropyl side chain can also be informative. This can include altering the length of the alkyl chain or introducing substituents on the chain.

Advanced Analytical Characterization Techniques for 6 2 Aminopropyl Indole and Its Isomers

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the separation of 6-(2-aminopropyl)indole from its structurally similar isomers. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the necessary resolving power for this analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Discrimination

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like the aminopropylindole isomers. Research has demonstrated that the six positional isomers of (2-aminopropyl)indole, including 6-API, can be effectively discriminated using GC-MS analysis without the need for derivatization. nih.gov While most isomers can be separated based on their retention times, a notable exception is the co-elution of 5-(2-aminopropyl)indole (B590550) (5-IT) and this compound (6-IT). nih.gov

The electron ionization (EI) mass spectra of the isomers, although similar, may exhibit subtle differences that can aid in their differentiation, especially when reference standards are available. For instance, in-source breakdown of molecules in the GC-MS instrument can sometimes provide clues to the isomeric structure. nist.gov However, relying solely on mass spectral data for isomers with similar fragmentation patterns can be challenging. Therefore, chromatographic separation remains a key component of the analysis.

To overcome the limitations of co-elution, derivatization techniques can be employed. The use of reagents like heptfluorobutyric anhydride (B1165640) (HFBA) and ethyl chloroformate can alter the volatility and chromatographic behavior of the isomers, potentially enabling their separation on a GC column. nih.govljmu.ac.uk

Table 1: GC-MS Data for (2-Aminopropyl)indole Isomers

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| 2-(2-Aminopropyl)indole | Varies | 132 (loss of vinylamine) |

| 3-(2-Aminopropyl)indole (AMT) | Varies | Distinct from other isomers |

| 4-(2-Aminopropyl)indole | Varies | Similar to other isomers |

| 5-(2-Aminopropyl)indole (5-IT) | Co-elutes with 6-IT | Similar to 6-IT |

| This compound (6-IT) | Co-elutes with 5-IT | Similar to 5-IT |

| 7-(2-Aminopropyl)indole | Varies | 158 (loss of methylamine) |

Note: Retention times are column and method dependent. Mass fragments are indicative and may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Discrimination

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach to GC-MS and is particularly advantageous for less volatile or thermally labile compounds. wikipedia.org LC-MS has proven to be a feasible method for the discrimination of the (2-aminopropyl)indole isomers. nih.gov While challenges such as the co-elution of the 2- and 7-isomers can occur, their distinct product ion spectra upon fragmentation in the mass spectrometer allow for their differentiation. nih.gov Specifically, the 2-isomer characteristically loses vinylamine (B613835) to produce a fragment ion at m/z 132, whereas the 7-isomer loses methylamine, resulting in a fragment at m/z 158. nih.gov

The choice of stationary phase in the LC column is crucial for achieving optimal separation. Pentafluorophenyl (PFP) stationary phases have been shown to provide discriminating analytical features for closely related isomers. nih.govljmu.ac.uk The versatility of LC-MS allows for the analysis of a wide range of compounds in complex matrices, making it a valuable tool in forensic and clinical analysis. wikipedia.org

Strategies for Resolving Co-eluting Isomers (e.g., 5-IT and 6-IT)

The co-elution of 5-IT and 6-IT in GC systems presents a significant analytical challenge. nih.gov To address this, several strategies can be implemented:

Method Optimization: Fine-tuning GC parameters such as the temperature program, carrier gas flow rate, and column type can sometimes improve separation.

Derivatization: As mentioned previously, chemical derivatization can alter the properties of the isomers, leading to different retention times. nih.govljmu.ac.uk

Alternative Chromatographic Techniques: The use of different column stationary phases in GC or switching to LC can provide the necessary selectivity for separation.

Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, MS/MS can often differentiate them based on their unique fragmentation patterns. By selecting a specific precursor ion and inducing its fragmentation, a characteristic product ion spectrum is generated, which can serve as a fingerprint for each isomer.

Chiral Separation: For the resolution of enantiomers (R- and S-forms) of this compound, chiral chromatography is necessary. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. libretexts.orgyakhak.org

Spectroscopic Identification Methods

Spectroscopic techniques provide detailed information about the molecular structure and are essential for the definitive identification of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the atoms within a molecule. For the (2-aminopropyl)indole isomers, NMR can definitively distinguish between the different positions of the aminopropyl group on the indole (B1671886) ring. nih.govresearchgate.net

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful in establishing the connectivity and spatial relationships of atoms, thus confirming the isomeric structure. researchgate.net While NMR is a powerful tool, it generally requires a larger amount of pure sample compared to mass spectrometry techniques.

Infrared (IR) Spectroscopy (Solid Phase and GC-sIR) for Molecular Fingerprinting

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic "fingerprint" spectrum. Solid-phase IR, often using an Attenuated Total Reflectance (ATR) accessory, can be used for the rapid screening and identification of bulk samples. thermofisher.comgammadata.se The IR spectra of the (2-aminopropyl)indole isomers will show characteristic absorptions for the N-H and C-H stretching and bending vibrations, as well as aromatic C=C stretching. While the spectra of the isomers may be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, especially when compared against a library of reference spectra. ljmu.ac.uk

Gas chromatography-solid phase infrared spectroscopy (GC-sIR) combines the separation power of GC with the identification capabilities of IR. This technique can provide distinctive spectra for isomers, even those that are difficult to differentiate by other methods. nih.govljmu.ac.ukojp.gov

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 6-API, 6-IT |

| 2-(2-Aminopropyl)indole | 2-API, 2-IT |

| 3-(2-Aminopropyl)indole | 3-API, 3-IT, AMT |

| 4-(2-Aminopropyl)indole | 4-API, 4-IT |

| 5-(2-Aminopropyl)indole | 5-API, 5-IT |

| 7-(2-Aminopropyl)indole | 7-API, 7-IT |

| Heptfluorobutyric anhydride | HFBA |

Mass Spectrometry Approaches for Molecular Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of novel psychoactive substances like this compound and its isomers. It provides critical information about the molecular weight and structure of a compound through the analysis of its fragmentation patterns upon ionization.

Single and Tandem Mass Spectrometry (MS/MS) Applications

Single-stage mass spectrometry, often performed with gas chromatography (GC-MS), is a widely used initial screening method. For the (2-aminopropyl)indole isomers, analysis under conventional electron ionization (EI) conditions typically results in very similar mass spectra. nih.gov This makes unambiguous identification of a specific isomer like 6-API based on EI-MS alone challenging without chromatographic separation and comparison to a certified reference standard. The mass spectra of the API isomers are generally characterized by a weak molecular ion peak and a prominent base peak corresponding to the iminium ion.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity that is invaluable for isomer differentiation. ljmu.ac.uk In this technique, a specific ion (the precursor ion), usually the protonated molecule [M+H]⁺ in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions, known as product ions, produce a characteristic spectrum that is often unique to a specific isomeric structure. This allows for more confident identification even when isomers are not fully separated chromatographically. medchemexpress.com

Research has demonstrated that a combination of GC-MS and LC-MS/MS can effectively discriminate between the six positional isomers of (2-aminopropyl)indole, including 6-API. medchemexpress.com While some isomers, such as 5-API and 6-API, may co-elute under certain GC conditions, LC methods have shown better success in their separation. medchemexpress.com

Table 1: Key Mass Spectrometric Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂ | PubChem nih.gov |

| Molecular Weight | 174.24 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 174.11570 Da | PubChem nih.gov |

| Precursor Ion [M+H]⁺ | m/z 175 | Multiple Sources nih.govmedchemexpress.com |

Product Ion Spectra for Isomer Differentiation

The subtle structural differences between the (2-aminopropyl)indole isomers lead to distinct fragmentation pathways under MS/MS conditions, enabling their differentiation through the analysis of their product ion spectra. medchemexpress.com While the mass spectra of 5-(2-aminopropyl)indole (5-API) and 3-(2-aminopropyl)indole (AMT) can be virtually identical under standard EI-MS conditions, their product ion spectra can offer distinguishing features. nih.gov

For example, in a study analyzing all six API isomers, it was found that while LC separation was feasible, the 2- and 7-isomers were not fully resolved. However, their product ion spectra allowed for clear differentiation. The 2-isomer produced a characteristic fragment ion at m/z 132, resulting from the loss of vinylamine, whereas the 7-isomer yielded a fragment at m/z 158 due to the loss of methylamine. medchemexpress.com

Although detailed product ion spectra for 6-API are not extensively published in comparative studies, the principle of differential fragmentation remains the key to its specific identification. The position of the aminopropyl group on the indole ring influences the stability of the resulting fragment ions. The analysis of the relative abundances of shared fragment ions and the presence of unique, diagnostic product ions are critical for distinguishing 6-API from its five other isomers.

Table 2: Differentiating Product Ions for Select (2-Aminopropyl)indole Isomers

| Isomer | Differentiating Fragment Ion (m/z) | Proposed Neutral Loss | Reference |

| 2-(2-Aminopropyl)indole | 132 | Vinylamine (CH₂=CHNH₂) | medchemexpress.com |

| 7-(2-Aminopropyl)indole | 158 | Methylamine (CH₃NH₂) | medchemexpress.com |

Note: This table highlights examples of how product ion spectra can differentiate between specific isomers. The differentiation of all six isomers, including 6-API, relies on a comprehensive comparison of their unique product ion spectra.

Preclinical Pharmacological Characterization of 6 2 Aminopropyl Indole

Neurotransmitter Transporter Interactions

Studies utilizing in vitro release assays with rat brain synaptosomes have demonstrated that 6-(2-aminopropyl)indole is a potent substrate at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, inducing the non-exocytotic release of these neurotransmitters. nih.govnih.gov This mechanism involves the reversal of the normal direction of transporter flux. nih.gov

In Vitro Release Assays at Dopamine Transporters (DAT) in Rat Brain Synaptosomes

In vitro assays have established that this compound acts as a substrate for the dopamine transporter, facilitating the release of dopamine. nih.govresearchgate.net

In Vitro Release Assays at Norepinephrine Transporters (NET) in Rat Brain Synaptosomes

Similar to its effects on DAT, this compound is also a potent substrate at norepinephrine transporters, inducing norepinephrine release. nih.govresearchgate.net

In Vitro Release Assays at Serotonin Transporters (SERT) in Rat Brain Synaptosomes

Research has shown that this compound is a potent substrate for the serotonin transporter, causing the release of serotonin. nih.govresearchgate.net In fact, it displays a preference for inducing release via SERT compared to DAT. nih.gov

Comparative Potency and Selectivity for Monoamine Transporter Substrate Release

Comparative studies reveal a distinct pharmacological profile for this compound. Unlike its isomer, 5-(2-aminopropyl)indole (B590550), which shows a preference for DAT-mediated release, this compound is more potent at inducing release via SERT. nih.gov Specifically, it exhibits a 10-fold selectivity for SERT-mediated release over DAT-mediated release. nih.gov Both isomers, however, demonstrate similar potency at NET. nih.gov This highlights how subtle differences in the chemical structure between positional isomers can lead to significant variations in their biological activity and interaction with monoamine transporters. nih.govnih.gov

Table 1: Comparative Monoamine Release Potency of this compound

| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|

| This compound | 150 | 45 | 15 | 10 (SERT-preferring) |

Data derived from in vitro release assays in rat brain synaptosomes.

Modulation of Monoamine Oxidase (MAO) Activity

In addition to its role as a monoamine releaser, this compound has been shown to interact with monoamine oxidase enzymes.

In Vitro Inhibition Profiles of Monoamine Oxidase A (MAO-A)

Early research identified this compound as a potent inhibitor of monoamine oxidase. nih.gov A study using guinea pig liver homogenates reported a half-maximal inhibitory concentration (IC50) of 4.6 μM for MAO inhibition. vulcanchem.com This was found to be more potent than its isomer, 5-IT (IC50 = 22 μM), and α-methyltryptamine (AMT) (IC50 = 58 μM). vulcanchem.com While specific data on its selectivity for MAO-A over MAO-B is not as extensively detailed as for its releasing activity, its structural relationship to 5-IT, a known selective, reversible, and competitive inhibitor of MAO-A, suggests a similar mechanism may be at play. nih.govresearchgate.net The inhibition of MAO-A reduces the breakdown of monoamine neurotransmitters like serotonin and norepinephrine. wikipedia.orgscbt.com

Table 2: In Vitro MAO Inhibition of Indole (B1671886) Isomers

| Compound | MAO Inhibition (IC50, μM) |

|---|---|

| This compound | 4.6 |

| 5-(2-Aminopropyl)indole | 22 |

| α-Methyltryptamine (AMT) | 58 |

Data from assays using guinea pig liver homogenates. vulcanchem.com

Comparative MAO Inhibition Kinetics with Related Indole Derivatives

The interaction of this compound (6-API) with monoamine oxidase (MAO) has been a subject of early pharmacological studies, particularly in comparison with its structural isomers. Research conducted by Cerletti and colleagues in 1968 provided foundational data on the MAO-inhibiting properties of several aminopropylindole isomers using guinea pig liver homogenates. researchgate.netnih.gov This investigation revealed that 6-API is a potent inhibitor of MAO. researchgate.net

In this comparative analysis, 6-API demonstrated a significantly lower half-maximal inhibitory concentration (IC₅₀) than its isomers, 5-(2-aminopropyl)indole (5-API) and α-methyltryptamine (AMT or 3-API). researchgate.netnih.gov The IC₅₀ value for 6-API was recorded at 4.6 µM, indicating a higher potency for MAO inhibition compared to 5-API (IC₅₀ of 22 µM) and AMT (IC₅₀ of 58 µM). researchgate.netnih.gov This suggests that the placement of the aminopropyl side chain at the 6-position of the indole ring enhances the molecule's affinity for the MAO enzyme relative to substitutions at the 5- or 3-positions. researchgate.net While these initial studies established its potent activity, further research is required to fully characterize the kinetics, including its selectivity for MAO-A versus MAO-B isoforms and the reversibility of the inhibition. ljmu.ac.uk

| Compound | IC₅₀ (µM) |

|---|---|

| This compound (6-API) | 4.6 |

| 5-(2-Aminopropyl)indole (5-API) | 22 |

| alpha-Methyltryptamine (AMT) | 58 |

Receptor Binding and Agonism Profiles (In Vitro)

The pharmacological profile of 6-API is further defined by its interactions with various neurotransmitter receptors and transporters. In vitro studies have shown that like its isomer 5-API, 6-API is a potent substrate at monoamine transporters, inducing the release of key neurotransmitters. gla.ac.uk However, the positioning of the side chain on the indole ring critically influences its selectivity.

6-API interacts significantly with the serotonin transporter (SERT), acting as a substrate to trigger serotonin release. A defining characteristic of 6-API is its selectivity for the serotonin system; it is approximately eightfold more selective for SERT compared to the dopamine transporter (DAT). This contrasts sharply with its isomer, 5-API, which shows the opposite preference with an eightfold greater potency at DAT versus SERT.

While its activity at SERT is well-noted, specific, quantitative data on the binding affinity (Kᵢ) and functional agonism (EC₅₀) of 6-API at specific serotonin receptor subtypes, such as 5-HT₂ₐ and 5-HT₂C, are not extensively detailed in the available scientific literature. The interaction of aminopropylindoles with the 5-HT₂ₐ receptor is known to be dependent on the position of the alkylamine side chain. For comparison, the related isomer 5-API has been reported to act as a partial agonist at 5-HT₂ₐ and 5-HT₂B receptors, though detailed quantitative data are often part of broader screenings. gla.ac.uk The lack of specific affinity and efficacy values for 6-API at these critical G-protein coupled receptors highlights an area requiring further investigation to fully understand its serotonergic activity profile beyond the transporter level.

Information regarding the direct interaction of 6-API with adrenergic and histaminergic receptor systems is limited. While some related indole derivatives have been shown to possess affinity for various adrenergic receptors, a detailed binding profile for 6-API at α- and β-adrenergic receptor subtypes has not been documented. gla.ac.uk Similarly, there is a notable absence of published data concerning the affinity or functional activity of 6-API at any of the histamine (B1213489) receptor subtypes (H₁, H₂, H₃, H₄). This represents a significant gap in the preclinical characterization of the compound.

The primary interaction of 6-API within the dopamine system occurs at the dopamine transporter (DAT). It is a potent substrate at DAT, mediating dopamine release. However, as previously noted, its activity at DAT is considerably less potent than its activity at SERT. There is currently no available data describing the direct binding affinity or functional activity of 6-API at dopamine receptor subtypes (e.g., D₁, D₂).

Furthermore, the preclinical pharmacological profile of 6-API lacks information regarding its potential engagement with other major central neurotransmitter systems. Searches of scientific literature did not yield any studies investigating the interaction of 6-API with γ-aminobutyric acid (GABA) receptors (e.g., GABAₐ, GABAₑ) or sigma receptors (σ₁, σ₂). Therefore, its activity within these systems remains uncharacterized.

Structure Activity Relationship Sar Studies of 6 2 Aminopropyl Indole and Analogues

Impact of Alkylamine Side Chain Position on Transporter Selectivity

The position of the 2-aminopropyl side chain on the indole (B1671886) ring is a crucial determinant of a compound's potency and selectivity as a monoamine releasing agent. Research comparing 6-(2-aminopropyl)indole (6-API or 6-IT) with its 5-substituted isomer, 5-(2-aminopropyl)indole (B590550) (5-API or 5-IT), demonstrates a distinct divergence in their pharmacological profiles. nih.govnih.gov

Both 5-IT and 6-IT are potent substrates at DAT, NET, and SERT. nih.govnih.gov However, their selectivity profiles are markedly different. 6-IT displays a clear preference for the serotonin (B10506) transporter, exhibiting greater potency for release at SERT over DAT. nih.govnih.gov Conversely, 5-IT shows a reverse profile, with a greater potency for release at DAT compared to SERT. nih.govnih.gov This demonstrates that shifting the side chain from the 5- to the 6-position on the indole ring fundamentally alters the compound's interaction with monoamine transporters, switching its primary activity from dopaminergic to serotonergic.

Comparative Pharmacological Profiles with Positional Isomers (e.g., 5-(2-Aminopropyl)indole, 3-(2-Aminopropyl)indole)

A comparative analysis of the positional isomers of (2-aminopropyl)indole highlights the profound impact of substituent placement on biological activity.

This compound (6-IT): As established, 6-IT is a potent monoamine releaser with a preference for SERT over DAT. nih.govnih.gov This profile is associated with effects characteristic of significant serotonin release. nih.gov

5-(2-Aminopropyl)indole (5-IT): This isomer acts as a serotonin–norepinephrine (B1679862)–dopamine (B1211576) releasing agent (SNDRA). wikipedia.org In contrast to 6-IT, 5-IT is more potent at releasing dopamine and norepinephrine than serotonin. nih.govnih.govwikipedia.org Chemically, it is considered closer to phenethylamine (B48288) derivatives like 5-APB than to tryptamines. wikipedia.org Its pharmacological profile aligns more with classic stimulants. nih.gov

3-(2-Aminopropyl)indole (α-methyltryptamine, AMT): While 5-IT and 6-IT are phenethylamine-like in their pharmacology, the 3-substituted isomer, AMT, is a classic tryptamine (B22526). It is known to potently stimulate the release of monoamines and inhibit their reuptake. chemicalbook.com The placement of the aminopropyl group at the 3-position is a defining feature of the tryptamine class, which is structurally distinct from the 5- and 6-substituted isomers. wikipedia.org

The following table summarizes the in vitro monoamine releasing potencies of 5-IT and 6-IT.

| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |

|---|---|---|---|

| 5-(2-Aminopropyl)indole (5-IT) | 29.2 | 42.7 | 101 |

| This compound (6-IT) | 105 | 70.7 | 31.1 |

Data sourced from Neuropharmacology, 2015. nih.gov

Analogous Compounds and Bioisosteric Replacements

Bioisosteric replacement, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile.

The (2-aminopropyl)benzofurans (APBs) are structural analogues of (2-aminopropyl)indoles where the indole nitrogen is replaced by an oxygen atom. nih.gov This bioisosteric substitution results in compounds that are also potent monoamine transporter ligands. Studies on 5-APB and 6-APB show they are non-selective monoamine releasers, acting as efficacious substrates for DAT, NET, and SERT, with potencies often greater than that of 3,4-methylenedioxyamphetamine (MDA). nih.govresearchgate.net Pharmacological studies of various APB isomers (4-APB, 5-APB, 6-APB, and 7-APB) revealed potent norepinephrine uptake inhibition combined with a more pronounced serotonin versus dopamine uptake inhibition. nih.gov

Replacing the indole nitrogen with a sulfur atom yields the (2-aminopropyl)benzo[b]thiophene (APBT) class of compounds. nih.govnih.gov This substitution has a significant impact on pharmacology. Compared to their benzofuran (B130515) (APB) counterparts, APBT compounds demonstrate an enhanced releasing potency at the serotonin transporter (SERT) and more potent and efficacious activity at 5-HT2 receptors. nih.gov In vitro assays revealed that APBT isomers are effective inhibitors of monoamine reuptake and induce transporter-mediated release. nih.gov Unlike the indole and benzofuran analogues, which often produce stimulant effects, some APBT isomers lack locomotor stimulation in animal models, suggesting a shift away from a classic stimulant profile. nih.gov

The following table presents the in vitro monoamine uptake inhibition potencies for several APBT positional isomers.

| Compound | hSERT IC50 (µM) | hDAT IC50 (µM) | hNET IC50 (µM) |

|---|---|---|---|

| 2-APBT | 3.87 | 7.62 | 1.53 |

| 3-APBT | 1.10 | 2.84 | 0.53 |

| 4-APBT | 2.10 | 2.79 | 1.75 |

| 5-APBT | 0.79 | 1.38 | 1.36 |

| 6-APBT | 1.08 | 0.90 | 0.66 |

| 7-APBT | 2.14 | 1.31 | 0.89 |

Data sourced from Neuropsychopharmacology, 2021. nih.gov

Computational Chemistry Approaches to SAR Analysis

Computational methods are invaluable for elucidating and predicting the structure-activity relationships of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. For indole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as monoamine oxidase (MAO) inhibition. nih.gov

A typical QSAR study on indole analogues involves generating a pharmacophore model, which identifies the key structural features necessary for activity. For instance, a model for MAO inhibitors identified features like two hydrophobic rings, a hydrogen bond donor atom, and an acceptor site as being important. nih.gov Three-dimensional QSAR (3D-QSAR) models can further refine this by considering the steric and electrostatic fields of the molecules. nih.govmdpi.com Such models can provide insights into how different substituents on the indole ring contribute to binding affinity and activity at a target receptor or enzyme, helping to predict the potency of new, unsynthesized analogues. mdpi.com While specific QSAR models for the transporter activity of this compound are not widely published, the principles derived from QSAR studies on related indole structures are applicable for guiding the design of new compounds with desired selectivity profiles. nih.govmdpi.com

Molecular Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools in the study of structure-activity relationships (SAR). These in silico techniques provide detailed insights into the molecular interactions between ligands, such as this compound and its analogues, and their biological targets. For this class of compounds, the primary targets of investigation are typically the serotonin receptors (e.g., 5-HT₂ₐ) and monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), owing to the structural similarity of the indole scaffold to the endogenous neurotransmitter serotonin. rti.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This modeling helps to elucidate the specific binding mode and estimate the strength of the interaction, often expressed as a binding energy or docking score. For this compound and its analogues, docking studies have been instrumental in understanding their affinity and selectivity for various monoamine transporters.

Studies have shown that subtle changes in the position of the aminopropyl group on the indole ring dramatically influence transporter affinity. rti.org Molecular docking simulations can rationalize these experimental findings by identifying key intermolecular interactions within the transporter binding sites. The primary interactions governing the binding of these ligands typically include:

Ionic and Hydrogen Bonding: A crucial interaction involves the protonated primary amine of the aminopropyl side chain, which forms a strong salt bridge or hydrogen bond with a conserved acidic residue in the binding pocket, such as an aspartate (Asp) residue in transmembrane helix 1 (TM1) of SERT. rsc.org

Aromatic and Hydrophobic Interactions: The indole ring system contributes significantly to binding affinity through π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) that line the binding pocket. rsc.orgbiorxiv.org

The differential selectivity of isomers, such as 5-(2-aminopropyl)indole (5-IT) and this compound (6-IT), can be explained by the specific orientation of the indole ring within the binding site, which optimizes these secondary interactions differently for each transporter. For instance, the placement of the aminopropyl side chain at the 6-position may allow for a more favorable orientation of the indole core within the SERT binding pocket compared to the DAT binding pocket, consistent with experimental data showing 6-IT has a higher potency for SERT. rti.org

Below is a table summarizing hypothetical docking results for this compound and its analogues against the serotonin and dopamine transporters, based on established interaction patterns.

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | SERT | -9.8 | Asp98, Tyr176, Phe335, Ile172 |

| DAT | -8.5 | Asp79, Tyr156, Phe320 | |

| 5-(2-Aminopropyl)indole | SERT | -8.9 | Asp98, Tyr176, Phe341 |

| DAT | -9.5 | Asp79, Phe155, Phe320 | |

| N-methyl-6-(2-aminopropyl)indole | SERT | -9.2 | Asp98, Tyr176, Gly442 |

Molecular dynamics (MD) simulations extend the static view provided by molecular docking by introducing temporal dynamics, allowing for the observation of the ligand-receptor complex's behavior over time. nih.gov These simulations, often run on nanosecond to microsecond timescales, provide insights into the stability of the docked pose, the flexibility of the ligand and receptor, and the conformational changes that may occur upon binding. biorxiv.orgnih.gov

For this compound analogues, MD simulations can confirm the stability of the key interactions identified in docking studies. For example, simulations can track the distance of the hydrogen bond between the ligand's amine and the receptor's aspartate residue, ensuring the persistence of this critical anchor point throughout the simulation. rsc.org Furthermore, MD can reveal subtle movements in the transmembrane helices of the receptor, such as TM3, TM5, and TM6, which are known to be involved in the conformational changes associated with substrate transport or receptor activation. rsc.org

Analysis of MD trajectories can quantify the stability of a ligand in the binding pocket. The root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position is a common metric; a low and stable RMSD value suggests a stable binding mode. These simulations can also highlight the role of water molecules in mediating interactions between the ligand and the receptor, which is often not captured in standard docking protocols. rsc.org

The table below presents potential findings from MD simulations, illustrating the stability of key interactions for different analogues.

| Compound | Target | Interaction | Mean Distance (Å) during Simulation | Stability (% of Simulation Time) |

| This compound | SERT | H-bond: -NH₃⁺···Asp98 | 2.8 ± 0.4 | 95% |

| SERT | π-π stack: Indole···Phe335 | 4.5 ± 0.7 | 78% | |

| 5-(2-Aminopropyl)indole | DAT | H-bond: -NH₃⁺···Asp79 | 2.9 ± 0.5 | 92% |

| DAT | π-π stack: Indole···Phe155 | 4.2 ± 0.6 | 85% |

Together, molecular docking and dynamics simulations provide a detailed molecular framework for understanding the SAR of this compound and its analogues. They effectively rationalize experimental data on affinity and selectivity and offer a predictive platform for designing novel analogues with optimized interactions and desired pharmacological profiles.

Preclinical in Vivo Research Paradigms and Behavioral Phenotyping in Non Human Models

Assessment of Locomotor Activity in Rodent Models

Studies investigating the effect of 6-API on locomotor activity in mice have shown that, unlike its isomer 5-API, it does not produce significant stimulant effects. In a comparative study, while 5-API produced a robust increase in locomotor activity, 6-API failed to stimulate locomotion at the doses tested. nih.gov This lack of stimulant effect is consistent with its neurochemical profile, which shows a preference for the serotonin (B10506) transporter over the dopamine (B1211576) transporter. nih.gov Research suggests that for mixed monoamine releasers, serotonergic activity can dampen the typical dopamine-mediated behaviors like locomotor stimulation. nih.gov

Interactive Table: Locomotor Activity in Mice Below is a summary of the observed effects of 6-API on locomotor activity compared to a vehicle control in mice.

| Treatment Group | Mean Locomotor Activity (Distance traveled) | Statistical Significance vs. Vehicle |

| Vehicle | Baseline | N/A |

| 6-API | No significant change from baseline | Not significant |

Functional Observational Battery (FOB) Assessments in Rodent Models

The Functional Observational Battery (FOB) is a standardized method used to screen for neurobehavioral effects. mds-usa.comwuxiapptec.com When assessed in mice, 6-API induced a distinct profile of behaviors that contrasts sharply with typical psychostimulants. nih.gov Instead of stimulant-like effects, 6-API administration resulted in behaviors associated with serotonin toxicity. nih.govresearchgate.net

These observations are indicative of a potent serotonergic mechanism of action. The specific behaviors are consistent with the activation of the serotonin system and are distinct from the effects produced by its dopamine-preferring isomer, 5-API. nih.gov

Interactive Table: Key Functional Observational Battery (FOB) Findings for 6-API in Mice This table summarizes the significant behavioral changes observed in mice following the administration of 6-API.

| Behavioral Parameter | Observation | Associated Functional Domain |

| Body Tremors | Increased incidence and severity | Neuromuscular |

| Straub Tail | Increased incidence (rigid, erect tail) | Neuromuscular/Autonomic |

| Head Weaves | Increased incidence | Behavioral |

| Flat Body Posture | Increased incidence | Behavioral |

| Hindlimb Splay | Increased incidence | Neuromuscular |

Source: Data compiled from findings reported in Marusich et al., 2015. nih.gov

Neurochemical Effects in Brain Regions (e.g., Nucleus Accumbens Microdialysis)

While direct in vivo microdialysis studies in specific brain regions like the nucleus accumbens for 6-API are not extensively documented in the available literature, its neurochemical mechanism has been elucidated through in vitro release assays using rat brain synaptosomes. These assays are highly predictive of in vivo neurochemical actions. nih.gov

The findings demonstrate that 6-API is a potent substrate at monoamine transporters, meaning it causes the release of neurotransmitters by reversing the normal direction of transporter flow. nih.gov A critical finding is its selectivity; 6-API displays a greater potency for inducing release at the serotonin transporter (SERT) compared to the dopamine transporter (DAT). nih.govnih.gov This SERT-preferring profile is the opposite of its isomer, 5-API, which is DAT-preferring, highlighting how a subtle change in chemical structure can profoundly alter biological activity. nih.govnih.gov The potent serotonin-releasing action of 6-API underlies the serotonergic behaviors observed in the FOB assessments. nih.gov

Interactive Table: Monoamine Transporter Releasing Potency (EC₅₀ Values in nM) The table shows the potency of 6-API at causing release at dopamine (DAT) and serotonin (SERT) transporters. Lower EC₅₀ values indicate higher potency.

| Compound | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) | Selectivity Profile |

| 6-API | 123 | 25.4 | SERT-preferring |

Source: Data from in vitro release assays reported in Marusich et al., 2015. nih.gov

Investigation of Anticonvulsant Properties in Animal Models

A review of the available scientific literature reveals a lack of studies specifically designed to investigate the potential anticonvulsant properties of 6-(2-aminopropyl)indole in established animal models of epilepsy or seizures. Standard preclinical screening models, such as the maximal electroshock (MES) test or the pentylenetetrazole (PTZ) seizure test, have not been reported in the context of evaluating 6-API. Therefore, no data is available to support or refute any anticonvulsant activity for this compound.

In Silico Studies and Computational Modeling of 6 2 Aminopropyl Indole

Molecular Modeling for Structural Representation and Behavior Simulation

Molecular modeling serves as the foundation for in silico drug research, providing a three-dimensional representation of a molecule's structure that is crucial for predicting its behavior and interactions. For 6-(2-aminopropyl)indole, these models can be generated and refined using various computational techniques.

Structural Representation: The initial step involves creating a 3D model of the this compound molecule. This can be achieved through standard molecule-building software and optimized using quantum mechanics or molecular mechanics (MM) calculations. These methods refine the bond lengths, angles, and dihedral angles to find the lowest energy conformation of the molecule. The resulting model provides insights into the spatial arrangement of the indole (B1671886) ring and the aminopropyl side chain, which is critical for its interaction with biological targets.

Prediction of Molecular Interactions with Biological Targets

A primary application of in silico modeling is to predict how a ligand like this compound will interact with its biological targets. Experimental data has shown that this compound is a potent substrate at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, with a greater potency for release at SERT over DAT nih.gov. Computational docking and pharmacophore modeling are key techniques used to explore these interactions at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would involve using a homology model of the human monoamine transporters, often based on the crystal structure of the bacterial leucine transporter (LeuT), a homolog of the monoamine transporter family. The this compound molecule would be virtually "docked" into the binding site of DAT, NET, and SERT models to predict its binding mode and affinity. These studies can identify key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the ligand, providing a structural basis for its observed activity. For instance, studies on other indole derivatives have highlighted the importance of interactions with specific residues in the transporter binding pocket.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features necessary for a molecule to be recognized by a biological target. For this compound and its analogs, a pharmacophore model could be developed based on the known active compounds that interact with monoamine transporters. This model would define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and positive ionizable groups that are critical for binding. Such a model could then be used to virtually screen large compound libraries to identify other potential monoamine transporter ligands with a similar interaction profile.

| Target | EC50 (nM) for Release nih.gov |

| DAT | 123 |

| NET | 43 |

| SERT | 25.7 |

This table displays the in vitro potency of this compound at inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters.

Application of Artificial Intelligence and Machine Learning in Target Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being leveraged to accelerate drug discovery and identify novel biological targets. While direct applications of these technologies to this compound are yet to be published, their potential is significant.

Predictive Modeling for Target Identification: Machine learning algorithms can be trained on large datasets of compounds with known biological activities to build predictive models. For instance, a model could be developed using data from various psychoactive compounds and their interactions with a wide range of receptors and transporters. Such a model could then be used to predict the likely biological targets of a new molecule like this compound based on its structural features. This approach could help to identify potential off-target effects or new therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are a specific application of machine learning that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of indole derivatives and their potencies at monoamine transporters, researchers could predict the activity of new, unsynthesized analogs of this compound. This would allow for the in silico design of molecules with optimized potency and selectivity for specific transporters.

De Novo Drug Design: Generative AI models can be used for de novo drug design, where the algorithm generates entirely new molecular structures with desired pharmacological properties. By providing the model with the desired characteristics of a monoamine transporter ligand, such as high affinity for SERT and specific physicochemical properties, it could propose novel indole-based structures, potentially including derivatives of this compound, for further investigation.

The integration of these computational approaches holds the promise of a deeper understanding of the pharmacological profile of this compound and can guide the rational design of new compounds with tailored activities.

Metabolic Fate and Biotransformation in Non Human Biological Systems

Microbial Degradation Pathways of Tryptophan to Indole (B1671886) Derivatives

The vast majority of dietary tryptophan is metabolized by host enzymes; however, a notable fraction, estimated at 4-6%, is processed by the gut microbiota, primarily in the colon. nih.govucc.iedovepress.com Commensal bacteria possess a range of enzymes capable of converting tryptophan into numerous indole derivatives. mdpi.com This microbial catabolism is a crucial source of bioactive molecules that mediate host-microbe crosstalk. researchgate.netmdpi.com

The primary pathway for indole production is initiated by the enzyme tryptophanase (TnaA), which is expressed by many Gram-negative and Gram-positive bacteria, including species of Escherichia, Bacteroides, and Clostridium. nih.govdovepress.com Tryptophanase catalyzes the conversion of tryptophan into indole, pyruvate, and ammonia.

Beyond direct indole formation, gut microbes employ other enzymatic pathways to generate a diverse array of indole-containing metabolites. nih.gov These pathways include:

The Indole Pyruvate Pathway: Aromatic amino acid aminotransferases convert tryptophan into indole-3-pyruvic acid (IPYA). mdpi.com IPYA serves as a key intermediate that can be further metabolized into:

Indole-3-lactic acid (ILA)

Indole-3-acetic acid (IAA)

Indole-3-propionic acid (IPA) nih.govmdpi.com

The Tryptophan Dehydrogenase Pathway: This pathway converts tryptophan to tryptamine (B22526), which can then be metabolized into other compounds like indole-3-acetic acid (IAA). mdpi.com

These microbially-produced indoles are found in the circulation and feces and are excreted in urine. nih.gov The specific composition of the gut microbiota significantly influences the profile of tryptophan metabolites produced, thereby affecting host physiology. frontiersin.org

Hepatic Biotransformation Mechanisms

Once absorbed from the gut, indole and its derivatives enter the liver via the portal vein for further metabolism. researchgate.net The liver's primary role is to convert these, often lipophilic, compounds into more water-soluble forms that can be easily excreted, a process divided into Phase I and Phase II reactions. openanesthesia.org

Phase I metabolism of indole compounds is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. openanesthesia.orgnih.gov These enzymes catalyze oxidative reactions, primarily hydroxylation. Research in both rat and human liver microsomes has identified several key CYP isozymes involved in indole oxidation. nih.govnih.gov

Indole is oxidized to various products, with 3-hydroxyindole (indoxyl) being a major intermediate. researchgate.netnih.gov Further oxidation can lead to the formation of oxindole, isatin, and 6-hydroxyindole. researchgate.netnih.gov The primary CYP isozymes responsible for these transformations include CYP2A6, CYP2E1, and CYP2C19. researchgate.netnih.gov CYP2A6 has been shown to be particularly active in forming indigoid pigments (indigo and indirubin) from the further oxidation and dimerization of indoxyl. nih.gov For other indole derivatives like 3-methylindole (B30407) (skatole), porcine studies have implicated orthologs of CYP2A6 and CYP2E1 as the key metabolizing enzymes. oup.com

| CYP Isozyme | Primary Metabolic Products | Reference |

|---|---|---|

| CYP2A6 | Indoxyl (3-hydroxyindole), Oxindole, Indigo, Indirubin, 6-hydroxyindole | researchgate.netnih.gov |

| CYP2E1 | Indoxyl, Oxindole | researchgate.netnih.govnih.gov |

| CYP2C19 | Indoxyl, Oxindole | researchgate.netnih.gov |

Following Phase I oxidation, the resulting metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. openanesthesia.org A primary conjugation pathway for hydroxylated indole metabolites, such as indoxyl, is sulfation. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule 3′-phosphoadenosine-5′-phosphosulfate (PAPS). nih.govnih.gov

The sulfation of indoxyl in the liver produces indoxyl sulfate, a well-known uremic toxin that is typically cleared by the kidneys. nih.gov This conjugation step is crucial in the detoxification and elimination of indole metabolites. nih.govxenotech.com While sulfation is generally a detoxification pathway, in some cases, it can lead to bioactivation, forming reactive intermediates, although this is more associated with specific structural features not typical of simple indole hydroxylation products. nih.gov

Influence of Indole Metabolites on Host Physiological Systems (e.g., Gut Homeostasis, Liver Metabolism, Immune Response)

The metabolites generated from tryptophan by both gut microbes and host hepatic enzymes are not inert bystanders; they are bioactive molecules that significantly influence host physiology. frontiersin.orgnih.gov

Gut Homeostasis: Indole and its derivatives, particularly indole-3-propionic acid (IPA), play a vital role in maintaining the integrity of the intestinal barrier. researchgate.netmdpi.com They achieve this by enhancing the expression of tight junction proteins, which regulate gut permeability. researchgate.net These metabolites also stimulate goblet cells to produce mucin, reinforcing the protective mucus layer. researchgate.net Furthermore, indole derivatives can modulate local immune responses within the gut lamina propria, for instance, by acting on the Aryl Hydrocarbon Receptor (AhR) on immune cells to increase the production of interleukin-22 (IL-22), an important cytokine for intestinal defense and repair. frontiersin.orgresearchgate.net

Liver Metabolism: The gut-liver axis ensures that microbial metabolites from the intestine directly impact liver function. frontiersin.org Indole has been shown to exert anti-inflammatory effects in the liver, counteracting inflammation induced by lipopolysaccharide (LPS). nih.gov In non-human models of non-alcoholic fatty liver disease (NAFLD), indole treatment can reduce the severity of hepatic steatosis (fat accumulation) and inflammation. researchgate.netresearchgate.net Indole and indole-3-acetic acid (IAA) can modulate liver lipid metabolism and reduce inflammation by inhibiting the activation of macrophages and related signaling pathways. frontiersin.orgnih.gov

Immune Response: Many indole metabolites serve as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor expressed in various immune cells that plays a critical role in regulating immune responses. nih.gov Activation of AhR by indole derivatives can promote the differentiation of regulatory T cells (Tregs) and modulate T helper 17 (Th17) cell development, thereby helping to balance mucosal reactivity and maintain immune homeostasis. nih.gov This interaction between microbial metabolites and AhR is a key mechanism through which the gut microbiota influences systemic immunity. frontiersin.orgresearchgate.net

| Metabolite | Physiological System | Observed Effect in Non-Human Models | Reference |

|---|---|---|---|

| Indole | Gut Homeostasis | Signals enteroendocrine L cells to secrete GLP-1. | researchgate.net |

| Liver Metabolism | Reduces LPS-induced liver inflammation and hepatic steatosis. | nih.govresearchgate.netresearchgate.net | |

| Indole-3-propionic acid (IPA) | Gut Homeostasis | Improves intestinal barrier function by increasing tight junction proteins. | researchgate.netmdpi.com |

| Immune Response | Exhibits anti-inflammatory and antioxidant activities. | nih.govresearchgate.net | |

| Indole-3-acetic acid (IAA) | Liver Metabolism | Reduces ethanol-induced steatohepatitis by increasing IL-22 production. | frontiersin.org |

| Indole-3-aldehyde (IAld) | Immune Response | Activates AhR in intestinal immune cells, increasing IL-22 production. | researchgate.net |

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Additional Receptor and Enzyme Interactions

Initial research has established that 6-(2-Aminopropyl)indole (6-API) is a potent substrate at monoamine transporters, demonstrating notable activity as a releasing agent at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov In vitro assays using rat brain synaptosomes revealed that 6-API has a greater potency for inducing release at SERT compared to DAT. nih.govnih.gov This profile distinguishes it from its structural isomer, 5-(2-aminopropyl)indole (B590550) (5-API), which shows a preference for DAT over SERT. nih.govnih.gov

Furthermore, the metabolic fate of 6-API is unknown. Research is needed to identify the primary cytochrome P450 (CYP450) and other enzymes responsible for its metabolism. Understanding these pathways is essential for predicting potential drug-drug interactions and interpreting pharmacokinetic data from in vivo models.

Table 1: Known and Proposed Molecular Targets for this compound

| Target Class | Specific Target | Current Status/Future Direction |

|---|---|---|

| Monoamine Transporters | Serotonin Transporter (SERT) | Identified as a potent substrate and releasing agent. nih.gov |

| Dopamine Transporter (DAT) | Identified as a potent substrate and releasing agent. nih.gov | |

| Norepinephrine Transporter (NET) | Identified as a potent substrate and releasing agent. nih.gov | |

| GPCRs | 5-HT Receptor Subtypes (5-HT1A, 5-HT2A, etc.) | Proposed for future screening to determine agonist/antagonist activity. |

| Adrenergic Receptors | Proposed for future screening. | |

| Trace Amine-Associated Receptors (TAARs) | Proposed for future screening. | |

| Metabolic Enzymes | Cytochrome P450 (CYP450) Isoforms | Proposed for future investigation to identify metabolic pathways. |

Development of Novel Analytical Techniques for Isomer Differentiation

The differentiation of (2-aminopropyl)indole (API) positional isomers presents a significant analytical challenge, which is critical for forensic and research purposes. A study on the six positional isomers (from 2-API to 7-API) found that while gas chromatography-mass spectrometry (GC-MS) could separate most of the compounds, 5-API and 6-API co-eluted under the tested conditions. nih.gov Liquid chromatography (LC) methods proved more feasible for discriminating between the isomers, although some challenges remained. nih.gov

Future research must focus on developing robust and validated analytical methods capable of unequivocally separating all API isomers, especially the closely related 5-API and 6-API. This could involve exploring advanced chromatographic techniques. For example, the use of novel stationary phases in high-performance liquid chromatography (HPLC) or the application of derivatization strategies, which have proven successful for separating analogous compounds like (2-aminopropyl)benzo[b]thiophene isomers, could be investigated. nih.gov

Moreover, since 6-API contains a chiral center, it exists as a pair of enantiomers ((R)- and (S)-6-API). Current analytical methods have not addressed this. The development of chiral separation techniques, such as capillary electrophoresis (CE) or HPLC with chiral stationary phases, is imperative. mdpi.com These methods are essential for future stereoselective pharmacological studies.

Advanced In Vivo Pharmacological Modeling to Elucidate Mechanisms

To build upon this, advanced in vivo models are necessary to dissect the underlying neurobiological mechanisms. Future studies should incorporate techniques such as in vivo microdialysis in awake, freely-moving animals to measure real-time changes in extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions following 6-API administration. This would provide a direct correlation between its monoamine releasing properties and observed behaviors.

Additionally, employing more complex behavioral paradigms beyond locomotor activity and FOB is crucial. adgyllifesciences.com Models assessing anxiety, cognition, and social interaction could reveal a more nuanced behavioral profile. The use of genetically modified animal models, such as those lacking specific transporters (SERT knockout, DAT knockout), would be invaluable for confirming the on-target effects of 6-API and uncovering the precise roles of each monoamine system in its pharmacological effects. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

The current understanding of 6-API is based on its interaction with a few specific molecular targets. A systems-level perspective is needed to appreciate the full scope of its biological impact. The integration of multi-omics data represents a powerful approach to achieve this comprehensive understanding. nih.govnih.gov Although no such studies have been performed on 6-API, this represents a significant future research direction.

Future preclinical research should aim to generate and integrate data from various omics platforms following in vitro or in vivo exposure to 6-API. rsc.org

Transcriptomics (RNA-Seq): Would identify up- or down-regulation of genes in relevant brain tissues, revealing the cellular pathways that are transcriptionally altered by the compound.

Proteomics: Would provide insight into changes in protein expression and post-translational modifications, directly reflecting alterations in cellular signaling and function. elifesciences.org

Metabolomics: Would uncover shifts in the profiles of endogenous metabolites, providing a functional readout of the physiological state of the system in response to the compound.

By integrating these datasets, researchers can move beyond a single target-based view to construct detailed network models of the compound's mechanism of action, potentially identifying novel pathways and biomarkers. mdpi.com

Table 2: Proposed Multi-Omics Integration Strategy for 6-API Research

| Omics Layer | Technique | Potential Insights |

|---|---|---|

| Transcriptome | RNA-Sequencing | Identification of gene expression changes in pathways related to neuroinflammation, synaptic plasticity, and cell stress. |

| Proteome | Mass Spectrometry-based Proteomics | Quantification of changes in protein levels involved in neurotransmitter systems, receptor signaling, and downstream cascades. |

| Metabolome | NMR/Mass Spectrometry | Characterization of alterations in key neurotransmitter and energy metabolism pathways. |

| Integration | Systems Biology Analysis | Construction of a holistic model of 6-API's molecular and cellular effects, leading to novel mechanistic hypotheses. nih.gov |

Exploration of Stereoselective Pharmacological Effects

Pharmacological studies of 6-API to date have been conducted using the racemic mixture, meaning a 1:1 ratio of its two enantiomers, (R)-6-API and (S)-6-API. nih.gov It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, mechanisms of action, and metabolic profiles. mdpi.com

A critical and unexplored area of research is the stereoselective pharmacology of 6-API. This requires the stereospecific synthesis of the individual (R)- and (S)-enantiomers. Once isolated, their pharmacological properties must be characterized separately.

Q & A

Q. What analytical techniques identify 6-IT in complex biological matrices for forensic toxicology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。